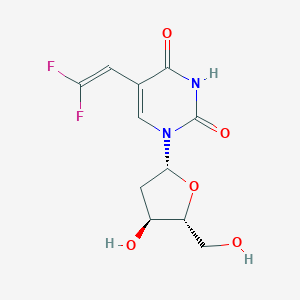

5-(2,2-Difluorovinyl)-2'-deoxyuridine

Beschreibung

Eigenschaften

CAS-Nummer |

108711-80-4 |

|---|---|

Molekularformel |

C11H12F2N2O5 |

Molekulargewicht |

290.22 g/mol |

IUPAC-Name |

5-(2,2-difluoroethenyl)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |

InChI |

InChI=1S/C11H12F2N2O5/c12-8(13)1-5-3-15(11(19)14-10(5)18)9-2-6(17)7(4-16)20-9/h1,3,6-7,9,16-17H,2,4H2,(H,14,18,19)/t6-,7+,9+/m0/s1 |

InChI-Schlüssel |

WPKXOOONSKTUSR-LKEWCRSYSA-N |

SMILES |

C1C(C(OC1N2C=C(C(=O)NC2=O)C=C(F)F)CO)O |

Isomerische SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)C=C(F)F)CO)O |

Kanonische SMILES |

C1C(C(OC1N2C=C(C(=O)NC2=O)C=C(F)F)CO)O |

Synonyme |

2'-deoxy-5-(2,2-difluorovinyl)uridine 5-(2,2-difluorovinyl)-2'-deoxyuridine 5-DFV-DU |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Chemical Derivatization of 5 2,2 Difluorovinyl 2 Deoxyuridine

Pioneering Synthetic Routes to 5-(2,2-Difluorovinyl)-2'-deoxyuridine

The initial and most cited synthesis of 5-(2,2-difluorovinyl)-2'-deoxyuridine was developed by Bobek, Kavai, and De Clercq in 1987. nih.govacs.org This pathway establishes the fundamental strategy of building the 5-(2,2-difluorovinyl)uracil base first, followed by glycosylation to form the target nucleoside.

Precursor Selection and Initial Transformations (e.g., 2,4-dimethoxy-5-bromopyrimidine)

The synthesis commences with a suitably protected pyrimidine (B1678525) precursor, 2,4-dimethoxy-5-bromopyrimidine. nih.gov This starting material is advantageous because the methoxy (B1213986) groups at the C2 and C4 positions act as protecting groups for the uracil (B121893) ring's amide functions, and the bromine atom at the C5 position provides a reactive handle for introducing the vinyl substituent.

The first key transformation is the introduction of a formyl group at the 5-position, which replaces the bromine. This is typically achieved through metal-halogen exchange followed by reaction with a formylating agent. This step yields 2,4-dimethoxy-5-formylpyrimidine, the direct precursor for the critical difluoromethylenation step. nih.gov

Key Difluoromethylenation and Nucleoside Formation Steps

With the aldehyde in place, the defining 2,2-difluorovinyl group is installed. The original synthesis employs a difluoromethylenation reaction to convert the formyl group into a difluoroalkene. nih.gov This transformation is a crucial step in forming the aglycone, 5-(2,2-difluorovinyl)uracil. Following the successful installation of the difluorovinyl moiety, the methoxy protecting groups on the pyrimidine ring are removed to reveal the uracil structure. nih.gov

The next major stage is the formation of the nucleoside via a glycosylation reaction. The synthesized 5-(2,2-difluorovinyl)uracil base is condensed with a protected 2-deoxyribose derivative, such as 1-chloro-3,5-di-O-p-toluoyl-2-deoxy-D-erythro-pentofuranose. nih.gov This reaction, often carried out after silylating the uracil base to enhance its reactivity, results in a mixture of anomeric nucleosides. nih.gov

Anomer Separation and Deprotection Strategies

The glycosylation reaction typically produces a mixture of the desired β-anomer and the undesired α-anomer. These anomers are diastereomers and can be separated using chromatographic techniques, such as column chromatography. nih.gov The ability to separate these isomers is critical for obtaining the biologically relevant β-configuration.

The final step in the synthesis is the removal of the protecting groups from the sugar moiety (deblocking). In the pioneering route, the toluoyl groups on the deoxyribose are cleaved, typically under basic conditions, to yield the final product, 5-(2,2-difluorovinyl)-2'-deoxyuridine. nih.govacs.org

| Table 1: Key Steps in the Pioneering Synthesis of 5-(2,2-Difluorovinyl)-2'-deoxyuridine | |

| Step | Description |

| Precursor | 2,4-dimethoxy-5-bromopyrimidine |

| 1. Formylation | Replacement of the C5-bromo group with a formyl group. |

| 2. Difluoromethylenation | Conversion of the C5-formyl group to a 2,2-difluorovinyl group. |

| 3. Base Deprotection | Removal of the C2 and C4 methoxy groups to form 5-(2,2-difluorovinyl)uracil. nih.gov |

| 4. Glycosylation | Condensation of the silylated uracil base with a protected deoxyribose sugar. nih.gov |

| 5. Anomer Separation | Chromatographic separation of the α and β anomers. nih.gov |

| 6. Final Deprotection | Removal of protecting groups from the sugar moiety to yield the final compound. nih.gov |

Advanced Synthetic Approaches to Fluoroalkenyl Moieties

While the pioneering route provides a robust pathway to the target compound, advances in organofluorine chemistry have introduced more sophisticated methods for generating fluoroalkenes. These techniques offer potential alternative strategies for synthesizing 5-(2,2-difluorovinyl)-2'-deoxyuridine and other fluoroalkenyl nucleosides.

Gem-Difluoroolefination Techniques in Nucleoside Synthesis

The introduction of the gem-difluoroalkene unit (C=CF2) is a cornerstone of the synthesis. Modern methods often provide milder conditions and broader substrate scope compared to early approaches.

One prominent family of methods is the Wittig-type reaction . For instance, a reagent system involving triphenylphosphine (B44618) and potassium 2-bromo-2,2-difluoroacetate can generate a phosphonium (B103445) ylide that reacts with aldehydes to form gem-difluoroolefins. chemijournal.com This approach avoids the use of some of the harsher reagents used in earlier difluoromethylenations.

Another advanced technique involves the use of fluorinated sulfone reagents . For example, difluoromethyl 2-pyridyl sulfone has been developed as an effective gem-difluoroolefination reagent for aldehydes and ketones. nih.gov This Julia-Kocienski-type olefination proceeds under basic conditions and offers the advantage of using a stable, crystalline reagent and producing water-soluble byproducts, simplifying purification. nih.gov

Palladium-catalyzed cross-coupling reactions also represent a powerful tool. While often used to form C-C bonds, related palladium-catalyzed processes can be employed to construct complex vinyl groups on heterocyclic systems, including the potential for direct vinylation of a pre-formed nucleoside. mdpi.comrsc.orgresearchgate.net

| Table 2: Examples of Modern Gem-Difluoroolefination Reagents | |

| Reagent/Method | Description |

| Wittig-Type Reagents (e.g., from BrCF₂CO₂K/PPh₃) | Reacts with an aldehyde (e.g., 5-formyluracil (B14596) derivative) to form the C=CF₂ bond. chemijournal.com |

| Julia-Kocienski Olefination (e.g., 2-PySO₂CF₂H) | A sulfone-based method that provides an alternative to phosphorus-based reagents for converting aldehydes to gem-difluoroalkenes. nih.gov |

| Palladium-Catalyzed Reactions | Offer pathways for C-H functionalization and cross-coupling that can be adapted to install vinyl groups onto heterocycles. chemicalbook.com |

Stereoselective Synthetic Considerations

Achieving the correct stereochemistry is paramount in nucleoside synthesis. This includes not only the anomeric configuration (β vs. α) at the C1' position but also the configuration of any stereocenters within the side chain, although the 2,2-difluorovinyl group itself is achiral.

The stereoselectivity of the N-glycosylation step is a general challenge in nucleoside synthesis. organic-chemistry.org The outcome is often influenced by the nature of the sugar donor, the nucleobase, the catalyst, and the reaction conditions. The development of "one-pot" procedures where silylation of the base and subsequent glycosylation are performed in a single vessel has been shown to improve yields and convenience. nih.gov

For more complex fluoroalkenyl groups, stereoselective synthesis of the side chain itself becomes critical. Methods for the stereoselective synthesis of fluoroalkenes often rely on precursors with defined stereochemistry. rsc.org Furthermore, recent advances in asymmetric catalysis, such as the desymmetrization of geminal difluoroalkanes using frustrated Lewis pairs (FLPs) with chiral Lewis bases, offer novel pathways to stereo-enriched fluorinated molecules that could be adapted for creating complex side chains. semanticscholar.orgnih.gov Such precise control over stereochemistry is crucial for exploring the structure-activity relationships of nucleoside analogs.

Synthesis of 5-(2,2-Difluorovinyl)-2'-deoxyuridine Analogues and Prodrugs

Chemical Modifications at the 5-Position of the Uracil Base

A variety of analogues of 2'-deoxyuridine (B118206) have been synthesized with modifications at the 5-position of the pyrimidine ring to explore structure-activity relationships. These modifications often involve the introduction of different substituents to modulate the compound's biological activity, selectivity, and metabolic stability.

One common approach involves the synthesis of 5-alkyl- and 5-haloalkyl-2'-deoxyuridines. For instance, a series of 5-alkyl(cycloalkyl)-2'-deoxyuridines were synthesized by condensing silylated 5-alkyluracil bases with 2-deoxy-3,5-di-O-p-toluoyl-D-erythro-pentosyl chloride, followed by deprotection. tandfonline.com This method has been used to produce compounds such as 5-ethyl-2'-deoxyuridine and 5-propyl-2'-deoxyuridine. Similarly, 5-(haloalkyl)-2'-deoxyuridines, like 5-(2-chloroethyl)-2'-deoxyuridine (B1202116) (CEDU), have been synthesized and have demonstrated significant antiviral activity. nih.gov

Another important class of 5-substituted analogues includes those with unsaturated side chains, such as the potent antiviral agent (E)-5-(2-bromovinyl)-2'-deoxyuridine (BVDU). The synthesis of such compounds often involves palladium-catalyzed coupling reactions. Furthermore, the introduction of an ethynyl (B1212043) group at the 5-position, as seen in 5-ethynyl-2'-deoxyuridine (B1671113) (EdU), has been utilized to create probes for detecting DNA synthesis. apexbt.com The synthesis of these analogues can be achieved through the coupling of a protected 5-iodo-2'-deoxyuridine with a suitable alkyne.

A series of 5-substituted 2'-deoxyuridine monophosphate analogues have also been synthesized to act as inhibitors of specific enzymes, such as the flavin-dependent thymidylate synthase in Mycobacterium tuberculosis. nih.gov These syntheses often involve multi-step procedures starting from commercially available 2'-deoxyuridine. nih.gov

| Compound | Modification at 5-Position | Synthetic Approach | Reference |

| 5-Ethyl-2'-deoxyuridine | Ethyl group | Condensation of silylated base with protected sugar | tandfonline.com |

| 5-(2-Chloroethyl)-2'-deoxyuridine | 2-Chloroethyl group | Not specified in detail | nih.gov |

| (E)-5-(2-Bromovinyl)-2'-deoxyuridine | (E)-2-Bromovinyl group | Palladium-catalyzed coupling | Not specified in detail |

| 5-Ethynyl-2'-deoxyuridine | Ethynyl group | Coupling of 5-iodo-2'-deoxyuridine with an alkyne | apexbt.com |

| N-(3-(5-(2'-deoxyuridine-5'-monophosphate))prop-2-ynyl)octanamide | Propargylamino-octanamide | Multi-step synthesis from 2'-deoxyuridine | nih.gov |

Modifications of the Deoxyribose Moiety

Modifications to the deoxyribose sugar of nucleoside analogues represent another strategy to alter their biological properties. These changes can affect the compound's conformation, recognition by viral or cellular enzymes, and metabolic stability.

A significant modification involves the replacement of the furanose oxygen with a carbon atom, leading to the formation of carbocyclic analogues. The synthesis of carbocyclic analogues of (E)-5-(2-halovinyl)-2'-deoxyuridines has been reported, starting from carbocyclic 2'-deoxyuridine. nih.gov These carbocyclic nucleosides are resistant to degradation by pyrimidine nucleoside phosphorylases. nih.gov

Another area of modification is at the 5'-position of the deoxyribose ring. For example, 5'-substituted analogues of 5-fluoro-2'-deoxyuridine (B1346552) monophosphate (FdUMP) have been designed and synthesized. acs.orgsemanticscholar.org The synthesis of 5'(R)-CH₃ and 5'(S)-CF₃ FdUMP analogues involved a multi-step process starting from 5-fluoro-2'-deoxyuridine (FdU). acs.orgsemanticscholar.org This included protection of the hydroxyl groups, introduction of the desired substituent at the 5'-position, and subsequent phosphorylation. acs.orgsemanticscholar.org For instance, the synthesis of the 5'-gem-(CH₃)₂ analogue involved conversion of an intermediate acid to its methyl ester, followed by a Grignard reaction and phosphorylation. acs.org

| Analogue Type | Modification | Key Synthetic Step | Reference |

| Carbocyclic (E)-5-(2-halovinyl)-2'-deoxyuridines | Replacement of furanose oxygen with carbon | Synthesis from carbocyclic 2'-deoxyuridine | nih.gov |

| 5'-Methyl-5-fluoro-2'-deoxyuridine monophosphate | Methyl group at the 5'-position | Diastereoselective synthesis from FdU | acs.org |

| 5'-Trifluoromethyl-5-fluoro-2'-deoxyuridine monophosphate | Trifluoromethyl group at the 5'-position | Multi-step synthesis involving protection and substitution | semanticscholar.org |

| 5'-gem-Dimethyl-5-fluoro-2'-deoxyuridine monophosphate | Two methyl groups at the 5'-position | Grignard reaction on a 5'-keto intermediate | acs.org |

Design and Synthesis of Phosphoramidate (B1195095) Prodrugs of Related Analogues

Phosphoramidate prodrugs, often referred to as ProTides, represent a successful strategy to bypass the initial and often rate-limiting phosphorylation step required for the activation of many nucleoside analogues. This approach involves masking the 5'-hydroxyl group with a phosphoramidate moiety, which can be cleaved intracellularly to release the monophosphate form of the drug.

The synthesis of phosphoramidate prodrugs of various 2'-deoxyuridine analogues, including those related to 5-fluorouracil (B62378), has been extensively explored. A general synthetic route involves the reaction of the parent nucleoside with a phosphoramidate chloride derivative in the presence of a suitable base. nih.govnih.gov These phosphoramidate reagents are typically prepared by reacting a substituted phenol (B47542) with phosphorus oxychloride, followed by reaction with an amino acid ester.

For example, a series of novel haloethyl and piperidyl phosphoramidate prodrugs of FdUMP have been synthesized. nih.gov The synthesis of these compounds demonstrated potent inhibition of cancer cell proliferation. The mechanism of action involves intracellular release of FdUMP. nih.gov

Furthermore, the synthesis of phosphoramidate prodrugs of 2'-deoxy-2',2'-difluoro-5-halouridines has been reported. nih.gov These ProTides were designed to bypass the nucleoside kinase-dependent activation of the parent compounds.

A well-known example of a successful phosphoramidate prodrug is Sofosbuvir, used for the treatment of Hepatitis C. nih.gov Its synthesis involves the coupling of a protected nucleoside with a specific phosphoramidate reagent. nih.govsemanticscholar.org This technology has spurred the development of similar prodrugs for other nucleoside analogues, including those of 5-fluoro-2'-deoxyuridine for potential cancer therapy. umbreitkatalog.de

| Prodrug Type | Parent Nucleoside | Phosphoramidate Moiety | Reference |

| Haloethyl phosphoramidate | 5-Fluoro-2'-deoxyuridine | Contains a haloethyl group | nih.gov |

| Piperidyl phosphoramidate | 5-Fluoro-2'-deoxyuridine | Contains a piperidyl group | Not specified in detail |

| Aryloxyphosphoramidate (ProTide) | 2'-Deoxy-2',2'-difluoro-5-halouridines | Aryl group and amino acid ester | nih.gov |

| Aryloxyphosphoramidate (ProTide) | 5-Fluoro-2'-deoxyuridine | Benzyl group and amino acid ester | umbreitkatalog.de |

Mechanistic Investigations of 5 2,2 Difluorovinyl 2 Deoxyuridine S Biological Activity

Molecular Basis of Action as a Nucleoside Analogue

As a derivative of deoxyuridine, 5-(2,2-Difluorovinyl)-2'-deoxyuridine exerts its biological effects by mimicking natural nucleosides and thereby interfering with fundamental cellular processes involving nucleic acids.

The primary mechanism by which 5-(2,2-Difluorovinyl)-2'-deoxyuridine is thought to interfere with nucleic acid synthesis is through the inhibition of thymidylate synthase (TS). This action is characteristic of other 5-substituted fluoropyrimidine analogues, such as 5-fluorouracil (B62378) and floxuridine nih.govpatsnap.comwikipedia.org. Upon entry into the cell, 5-(2,2-Difluorovinyl)-2'-deoxyuridine is presumed to be phosphorylated to its monophosphate form. This active metabolite then acts as an inhibitor of thymidylate synthase, an enzyme critical for the de novo synthesis of deoxythymidine monophosphate (dTMP) from deoxyuridine monophosphate (dUMP) nih.govpatsnap.com. The inhibition of thymidylate synthase leads to a depletion of the intracellular dTMP pool, which in turn reduces the availability of deoxythymidine triphosphate (dTTP), a necessary precursor for DNA replication patsnap.com. The consequent imbalance in deoxynucleotide pools leads to a halt in DNA synthesis, which is particularly cytotoxic to rapidly proliferating cells, such as cancer cells and virus-infected cells patsnap.com.

The interference with DNA synthesis is a key aspect of the cytotoxic effects of this class of compounds. The resulting DNA damage can trigger a cascade of cellular events, including cell cycle arrest and apoptosis patsnap.com.

While the primary mechanism of action for many 5-substituted deoxyuridine analogues is the inhibition of thymidylate synthase, another potential mechanism for nucleoside analogues is the termination of DNA or RNA chain elongation nih.govwikipedia.orgnih.gov. After conversion to its triphosphate form, a nucleoside analogue can be incorporated into a growing nucleic acid chain by a viral DNA or RNA polymerase. Depending on the chemical structure of the analogue, this incorporation can lead to the termination of the chain elongation process wikipedia.orgnih.gov.

For a compound to act as a chain terminator, it typically lacks a 3'-hydroxyl group or possesses a modification in the sugar moiety that prevents the formation of a phosphodiester bond with the next incoming nucleotide wikipedia.orgnih.gov. In the case of 5-(2,2-Difluorovinyl)-2'-deoxyuridine, the deoxyribose sugar has a normal 3'-hydroxyl group. Therefore, it is not expected to be an obligate chain terminator. However, it is plausible that the presence of the bulky and electronegative 2,2-difluorovinyl group at the 5-position of the uracil (B121893) base could sterically hinder the proper positioning of the next nucleotide or affect the interaction with the viral polymerase, potentially leading to a delayed or masked chain termination.

Studies on other nucleoside analogues, such as 2',2'-difluorodeoxycytidine, have shown that after incorporation, the primer can be extended by one more deoxynucleotide before a significant pause in the polymerization process occurs nih.gov. This suggests a "masked" chain termination mechanism. Further specific studies on the incorporation of 5-(2,2-difluorovinyl)-2'-deoxyuridine triphosphate into viral DNA or RNA by viral polymerases are required to definitively elucidate its role, if any, in chain termination.

Intracellular Processing and Metabolic Transformations of Analogues

The biological activity of nucleoside analogues is contingent upon their intracellular conversion to active phosphate forms. This metabolic activation is a multi-step enzymatic process, primarily initiated by nucleoside kinases that catalyze the first phosphorylation step, a critical determinant for the subsequent formation of di- and triphosphate metabolites. The efficiency of this process often dictates the therapeutic potential of the analogue.

For nucleoside analogues to exert their biological effects, they must be recognized as substrates by a series of intracellular kinases. The initial and often rate-limiting step is the conversion of the nucleoside to its 5'-monophosphate derivative, a reaction catalyzed by nucleoside kinases such as thymidine (B127349) kinase (TK). mdpi.commdpi.com Subsequently, nucleoside monophosphate kinases (NMPKs) and nucleoside diphosphate (B83284) kinases (NDPKs) are responsible for the sequential phosphorylation to the diphosphate and ultimately the active triphosphate form. mdpi.com The substrate specificity of these enzymes is a crucial factor; analogues that are poor substrates for any of the kinases in this cascade may not reach therapeutically relevant concentrations of their active triphosphate form. mdpi.com

The structural features of 5-substituted deoxyuridine analogues, particularly the nature of the substituent at the 5-position, significantly influence their interaction with these essential enzymes. For instance, analogues like (E)-5-(2-bromovinyl)-2'-deoxyuridine (BVdU) are potent inhibitors of herpes simplex virus type 1 (HSV-1) and varicella-zoster virus (VZV), but are less effective against herpes simplex virus type 2 (HSV-2). nih.gov Research has indicated that this discrepancy is rooted in the differential phosphorylation of the monophosphate form (BVdUMP) by the virus-coded thymidylate kinases. nih.gov The thymidylate kinase from HSV-1 and VZV can efficiently phosphorylate BVdUMP to its diphosphate, whereas the HSV-2-encoded enzyme performs this conversion much less effectively. nih.gov This highlights that not only the initial phosphorylation but also subsequent steps are critical for activation.

Similarly, the riboside counterpart, (E)-5-(2-bromovinyl)uridine (BVUrd), also requires phosphorylation by the viral thymidine kinase to exert its antiviral activity. nih.gov Following its initial phosphorylation, BVUrd is believed to be converted to its 2'-deoxy counterpart at the diphosphate level to become active. nih.gov

Studies on other 5-vinyl substituted analogues have explored how modifications impact their acceptance by the cellular metabolic machinery. While small substituents like the vinyl group in 5-vinyl-2'-deoxyuridine (VdU) generally permit the molecule to be processed by the endogenous phosphorylation pathway, larger modifications can hinder this process. acs.orgjenabioscience.com The size and steric properties of the dienophiles attached to the 5-position of 2'-deoxyuridine (B118206) can affect the efficiency of enzymatic phosphorylation. acs.org Nevertheless, research has shown that even some 2'-deoxynucleosides with larger, ring-strained dienophiles can be incorporated into DNA, suggesting the enzymatic pathways have a degree of tolerance. acs.org

The substrate efficiency for various analogues with viral and human thymidine kinases is a key area of investigation. The data presented in the tables below summarize the phosphorylation rates of different 5-substituted deoxyuridine analogues by these critical enzymes, providing insight into the metabolic basis for their selective activity.

Table 1: Comparative Phosphorylation of Thymidine and Analogues by Viral Thymidylate Kinases

| Substrate | Enzyme Source | Relative Rate of Phosphorylation (%) |

|---|---|---|

| dTMP | HSV-1 | 100 |

| BVdUMP | HSV-1 | 9 |

| dTMP | HSV-2 | 100 |

| BVdUMP | HSV-2 | <0.2 |

| dTMP | VZV | 100 |

| BVdUMP | VZV | 3 |

| dTMP | Host Cell | 100 |

| BVdUMP | Host Cell | <0.02 |

Data derived from studies on the differential phosphorylation of (E)-5-(2-bromovinyl)-2'-deoxyuridine monophosphate. nih.gov

Table 2: Substrate Activity of 5-Substituted 2'-Deoxycytidine Analogues

| Compound | Virus Type | Activity Profile |

|---|---|---|

| (E)-5-(2-bromovinyl)-dCyd | HSV-1 | Potent and selective inhibitor |

| (E)-5-(2-iodovinyl)-dCyd | HSV-1 | Potent and selective inhibitor |

| 5-bromo-dCyd | HSV | Selective inhibitor |

| 5-iodo-dCyd | HSV | Selective inhibitor |

These 2'-deoxycytidine analogues are noted as selective inhibitors of Herpes Simplex Virus (HSV) replication. nih.gov

Structure Activity Relationship Sar Studies of 5 2,2 Difluorovinyl 2 Deoxyuridine and Analogues

Impact of the 2,2-Difluorovinyl Group on Biological Efficacy

The introduction of a 2,2-difluorovinyl substituent at the C5 position of the pyrimidine (B1678525) ring of 2'-deoxyuridine (B118206) imparts notable biological properties, particularly antiviral activity. The compound 5-(2,2-Difluorovinyl)-2'-deoxyuridine has demonstrated activity against Herpes Simplex Virus type 1 (HSV-1) and has also shown effects on tumor cells that have been transformed by the HSV-1 thymidine (B127349) kinase gene. nih.gov This biological efficacy is a direct consequence of the unique electronic and steric properties of the difluorovinyl group.

Electronic and Steric Influences of Fluorine Substitution

The two fluorine atoms on the vinyl group exert a strong electron-withdrawing effect due to the high electronegativity of fluorine. This electronic perturbation can influence the pKa of the N3 proton of the uracil (B121893) base, which in turn can affect the hydrogen bonding interactions within the active site of target enzymes. The difluorinated vinyl moiety can also participate in favorable electrostatic interactions with the enzymatic pocket.

Conformational Analysis and its Role in Enzyme Recognition

For 2'-deoxyuridine itself, a comprehensive conformational analysis has shown a preference for the syn orientation of the base and a South (S) conformation for the sugar at physiological temperatures. nih.gov While a specific conformational analysis for 5-(2,2-difluorovinyl)-2'-deoxyuridine is not extensively documented in publicly available literature, it is understood that the bulky 5-substituent can influence the conformational equilibrium. The interaction with viral thymidine kinase, the first enzyme in the activation pathway, is highly dependent on the molecule adopting a conformation that fits into the enzyme's active site. The electronic and steric nature of the 2,2-difluorovinyl group would undoubtedly influence these conformational preferences, thereby affecting its substrate efficiency for viral kinases.

Comparative Analysis with Other Halogenated 5-Substituted Deoxyuridines

To better understand the role of the 2,2-difluorovinyl group, it is useful to compare its properties and biological activity with other halogenated vinyl deoxyuridines.

E- and Z-Isomers of Halovinyl Analogues and their Activity

The geometry of the vinyl substituent has a profound impact on antiviral activity. Studies on (E)- and (Z)-5-(2-bromovinyl)-2'-deoxyuridine (BVDU) have shown that the (E)-isomer is significantly more potent against HSV-1 than the (Z)-isomer. nih.gov This highlights the critical importance of the spatial arrangement of the halogen on the vinyl group for effective interaction with the target enzyme, likely the viral thymidine kinase. The (E)-configuration appears to position the bromine atom in a more favorable orientation within the active site, leading to enhanced inhibitory activity.

Comparison with Bromovinyl and Fluorovinyl Derivatives

The nature of the halogen atom itself is a key determinant of biological activity. (E)-5-(2-Bromovinyl)-2'-deoxyuridine (Brivudine) is a highly potent and selective inhibitor of HSV-1 and Varicella-Zoster Virus (VZV). nih.gov The bromo- and iodovinyl analogs have also shown significant antiviral activity. nih.gov

Stereochemical Aspects and Diastereomeric Activity in Related Compounds

The stereochemistry of the sugar moiety and any chiral centers in the substituent can have a dramatic effect on the biological activity of nucleoside analogs. Generally, for antiviral activity, the natural D-configuration of the deoxyribose sugar is preferred.

While specific data on the diastereomeric activity of 5-(2,2-difluorovinyl)-2'-deoxyuridine is not detailed in the available literature, studies on related nucleoside analogs have consistently shown that different stereoisomers can exhibit vastly different biological profiles. For instance, in the case of some antiviral nucleosides, one enantiomer may be highly active while the other is inactive or even toxic. This underscores the high degree of stereoselectivity of the viral enzymes that interact with these compounds. The precise three-dimensional structure of the nucleoside analog must be complementary to the architecture of the enzyme's active site for effective binding and subsequent phosphorylation.

Structure-Based Design Principles for Enhanced Biological Activity

The rational design of more potent and selective nucleoside analogues is heavily reliant on understanding the structural requirements of their biological targets, such as viral and cellular kinases. For 5-substituted 2'-deoxyuridines, including 5-(2,2-Difluorovinyl)-2'-deoxyuridine, a key determinant of their antiviral activity is their ability to be phosphorylated by viral thymidine kinase (TK).

Studies focusing on the interaction between 5-substituted 2'-deoxyuridines and Herpes Simplex Virus type 1 Thymidine Kinase (HSV-1 TK) have elucidated several important design principles. The primary binding energy in this interaction is derived from the interactions involving the sugar and base components of the nucleoside. However, subtle yet crucial differences in affinity for the enzyme are dictated by the nature of the substituent at the 5-position of the pyrimidine ring.

Key principles for enhancing biological activity through structure-based design include:

Hydrophobicity of the 5-substituent: The active site pocket of HSV-1 TK that accommodates the 5-substituent has been shown to be hydrophobic. Therefore, designing analogues with lipophilic substituents at the 5-position can lead to improved binding affinity.

Geometric Complementarity: The size and shape of the 5-substituent must be complementary to the active site pocket. Substituents that are too bulky or have an unfavorable conformation can lead to steric clashes and reduced affinity.

Computational methods, such as free energy perturbation calculations, have also been employed in the design of related nucleoside analogues. For instance, in the design of 5'-substituted analogues of 5-fluoro-2'-deoxyuridine (B1346552) monophosphate (FdUMP) targeting thymidylate synthase, computational models have been used to predict which substitutions would maintain or improve binding potency. This approach allows for the in silico screening of a wide range of potential modifications before undertaking synthetic efforts.

The antiviral activity of these compounds is not solely dependent on their affinity for viral TK. The subsequent phosphorylation steps to the di- and triphosphate forms are also critical. The efficiency of these phosphorylation events can be influenced by the structure of the nucleoside analogue. For example, with the related compound (E)-5-(2-bromovinyl)-2'-deoxyuridine (BVDU), the inefficient phosphorylation of its monophosphate form by HSV-2 TK is a contributing factor to its lower potency against HSV-2 compared to HSV-1. This highlights that structure-based design must consider the entire activation pathway of the nucleoside analogue.

Enzymatic Interactions and Molecular Recognition of 5 2,2 Difluorovinyl 2 Deoxyuridine

Biochemical Characterization of Enzyme Binding

The biological activity of 5-(2,2-Difluorovinyl)-2'-deoxyuridine is predicated on its recognition and subsequent metabolic activation by specific enzymes. This biochemical recognition is a critical determinant of its selectivity and potency.

Substrate Specificity of Viral Polymerases and Nucleotide Kinases

A pivotal aspect of the antiviral activity of 5-(2,2-Difluorovinyl)-2'-deoxyuridine lies in its selective phosphorylation by viral-encoded thymidine (B127349) kinase (TK). The compound has demonstrated significant activity against Herpes Simplex Virus type 1 (HSV-1). researchgate.net This activity is notably dependent on the presence of the HSV-1 thymidine kinase gene, indicating that the compound is a substrate for the viral enzyme. researchgate.net The viral TK phosphorylates 5-(2,2-Difluorovinyl)-2'-deoxyuridine to its monophosphate form, a crucial first step in its metabolic activation. This preferential phosphorylation by viral TK over its human counterpart is a key factor in its selective antiviral action. nih.govmdpi.com

Inhibition Kinetics with Key Target Enzymes (e.g., Thymidylate Synthase, Thymidine Kinase)

Following its phosphorylation, the resulting monophosphate of 5-(2,2-Difluorovinyl)-2'-deoxyuridine can act as an inhibitor of thymidylate synthase (TS). TS is a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA synthesis. nih.govsemanticscholar.org The inhibition of TS by fluorinated pyrimidine (B1678525) analogs, such as the well-known 5-fluorouracil (B62378) (5-FU), is a well-established anticancer strategy. nih.govsemanticscholar.org The monophosphate of 5-(2,2-Difluorovinyl)-2'-deoxyuridine is structurally similar to the natural substrate of TS, deoxyuridine monophosphate (dUMP), and the active metabolite of 5-FU, 5-fluoro-2'-deoxyuridine (B1346552) monophosphate (FdUMP). nih.govsemanticscholar.org This structural mimicry allows it to bind to the active site of TS, thereby inhibiting the synthesis of dTMP and disrupting DNA replication. While specific IC50 or Ki values for 5-(2,2-Difluorovinyl)-2'-deoxyuridine against TS are not extensively reported in publicly available literature, the activity of the compound against tumor cells transformed by the HSV-1 thymidine kinase gene supports the hypothesis that TS is a key target. researchgate.net

Role of Fluorine Atoms in Enzyme-Ligand Interactions

The incorporation of fluorine atoms into the vinyl substituent at the 5-position of the uracil (B121893) base plays a critical role in the molecular recognition and inhibitory potential of 5-(2,2-Difluorovinyl)-2'-deoxyuridine.

Enzyme Conformational Changes Induced by Ligand Binding

The binding of inhibitors to the active site of an enzyme can often induce conformational changes that are crucial for the catalytic process or, in the case of inhibitors, for the mechanism of inhibition. For thymidylate synthase, the binding of the natural substrate dUMP and the cofactor leads to a significant conformational change, enclosing the active site. It is plausible that the binding of the monophosphate of 5-(2,2-Difluorovinyl)-2'-deoxyuridine also induces a conformational change that stabilizes the inhibitory complex. However, without direct structural evidence, the specific conformational changes induced by this particular compound remain to be elucidated.

Implications for Antiviral and Antiproloferative Research

The unique enzymatic interactions of 5-(2,2-Difluorovinyl)-2'-deoxyuridine have significant implications for the development of new antiviral and anticancer therapies. Its selective activation by viral thymidine kinase makes it a promising candidate for the treatment of HSV infections with potentially lower toxicity to host cells. researchgate.netnih.govmdpi.com

Furthermore, its activity in tumor cells expressing the HSV-1 TK gene opens avenues for gene-directed enzyme prodrug therapy (GDEPT) for cancer. researchgate.netnih.gov In this approach, the gene for a non-human enzyme, such as HSV-1 TK, is delivered specifically to tumor cells. The subsequent administration of a prodrug, like 5-(2,2-Difluorovinyl)-2'-deoxyuridine, which is selectively activated by the expressed enzyme, would lead to localized cytotoxicity in the tumor while sparing normal tissues.

The dual mechanism of action, involving both the inhibition of viral DNA polymerase and cellular thymidylate synthase, suggests that it may be effective against a range of viral and proliferative disorders. Further research to fully characterize its enzymatic interactions and to obtain detailed kinetic and structural data will be invaluable for optimizing its therapeutic potential.

Cellular and in Vitro Efficacy Studies of 5 2,2 Difluorovinyl 2 Deoxyuridine

Antiviral Activity in Cell Culture Models

Initial research into 5-(2,2-Difluorovinyl)-2'-deoxyuridine established its potential as a selective antiviral compound. Laboratory studies using cell cultures have been fundamental in quantifying its inhibitory effects against viral replication.

5-(2,2-Difluorovinyl)-2'-deoxyuridine has demonstrated notable activity against Herpes Simplex Virus Type 1 (HSV-1) in cell culture systems. nih.gov The compound effectively inhibits the replication of HSV-1, a key indicator of its potential as an antiherpetic agent. nih.gov Its efficacy is intrinsically linked to the presence of the HSV-1-encoded thymidine (B127349) kinase, which is essential for the activation of the compound. nih.gov

Table 1: Antiviral Activity of 5-(2,2-Difluorovinyl)-2'-deoxyuridine against HSV-1

| Virus Strain | Cell Line | Efficacy Metric | Result | Reference |

|---|

Note: Specific inhibitory concentrations (e.g., IC50) were not available in the reviewed literature abstracts.

The antiviral scope of 5-(2,2-Difluorovinyl)-2'-deoxyuridine extends beyond HSV-1. Studies have confirmed its activity against Vaccinia virus, a member of the Poxviridae family. nih.gov This indicates that the compound possesses a broader spectrum of activity against DNA viruses, although its potency may vary between different viral species.

Table 2: Antiviral Activity of 5-(2,2-Difluorovinyl)-2'-deoxyuridine against Vaccinia Virus

| Virus Strain | Cell Line | Efficacy Metric | Result | Reference |

|---|

Note: Specific inhibitory concentrations were not available in the reviewed literature abstracts.

Antiproloferative Activity in Transformed Cell Lines

The selective activation of 5-(2,2-Difluorovinyl)-2'-deoxyuridine by viral thymidine kinase also forms the basis of its targeted antiproliferative effects against cancer cells that have been genetically modified to express this enzyme.

A significant finding is the potent inhibitory action of 5-(2,2-Difluorovinyl)-2'-deoxyuridine against tumor cells that are transformed with the thymidine kinase (TK) gene from HSV-1. nih.gov This selective cytotoxicity is a cornerstone of its potential application in gene-directed enzyme prodrug therapy for cancer. In this model, the HSV-1 TK enzyme, expressed only in the cancer cells, phosphorylates the compound, leading to the generation of a cytotoxic metabolite that halts cell proliferation. Untransformed cells, lacking the viral enzyme, are largely unaffected. nih.gov

Table 3: Antiproliferative Activity in HSV-1 TK-Transformed Cells

| Cell Line Type | Efficacy Metric | Result | Reference |

|---|

Note: Specific inhibitory concentrations were not available in the reviewed literature abstracts.

No studies evaluating the anti-proliferative effects of 5-(2,2-Difluorovinyl)-2'-deoxyuridine specifically against leukemia cell lines were identified in the performed search of publicly available literature abstracts. Research on related nucleoside analogs has shown activity against lines such as L1210 murine leukemia, but this specific data is not available for 5-(2,2-Difluorovinyl)-2'-deoxyuridine.

Mechanistic Studies in Cellular Contexts

The mechanism of action for 5-(2,2-Difluorovinyl)-2'-deoxyuridine is predicated on its identity as a nucleoside analog. Its selective activity against HSV-1 and HSV-1 TK-transformed cells strongly indicates that the compound acts as a prodrug, requiring phosphorylation by the viral thymidine kinase to become active. nih.gov This is a common mechanism for many antiherpetic nucleoside analogs.

Once phosphorylated to its monophosphate form by the viral TK, it is presumed to undergo further phosphorylation by cellular kinases to its diphosphate (B83284) and triphosphate metabolites. The resulting active triphosphate analog can then interfere with viral DNA replication. By analogy with related compounds like 5-Fluoro-2'-deoxyuridine (B1346552) (FUdR), the active metabolite likely inhibits key enzymes involved in DNA synthesis. nih.govnih.gov The primary target is thought to be the viral DNA polymerase, for which the analog can act as a competitive inhibitor with respect to the natural substrate, deoxyuridine triphosphate. Alternatively, the analog could be incorporated into the growing viral DNA chain, leading to the termination of DNA synthesis or the creation of a non-functional genome. This disruption of DNA replication ultimately halts the production of new virus particles and inhibits the proliferation of cells expressing the viral kinase. nih.gov

DNA Incorporation and Intracellular Fate

The precise mechanisms of DNA incorporation and the complete intracellular metabolic pathway of 5-(2,2-Difluorovinyl)-2'-deoxyuridine are not extensively detailed in publicly available research. However, based on the well-established mechanism of action for other 5-substituted 2'-deoxyuridine (B118206) analogues, a probable metabolic activation pathway can be inferred.

For these analogues to exert their cytotoxic or antiviral effects, they must typically be phosphorylated to their monophosphate, diphosphate, and ultimately triphosphate forms. This phosphorylation is a critical step, often carried out by cellular or viral kinases. In the case of many antiviral nucleoside analogues, the initial phosphorylation to the monophosphate is selectively catalyzed by a virus-encoded thymidine kinase (TK), but not efficiently by the corresponding host cell TK. This selective activation is a key determinant of their antiviral specificity.

Once converted to the triphosphate, 5-(2,2-Difluorovinyl)-2'-deoxyuridine triphosphate can act as a substrate for DNA polymerases and be incorporated into the growing DNA chain. The incorporation of such an unnatural nucleoside can lead to the termination of DNA chain elongation or result in a structurally unstable DNA molecule, thereby inhibiting viral replication or cell proliferation.

Furthermore, the monophosphate form of similar nucleoside analogues, such as 5-fluoro-2'-deoxyuridine (FdUrd), is known to be a potent inhibitor of thymidylate synthase (TS). TS is a crucial enzyme in the de novo synthesis of thymidine monophosphate (dTMP), an essential precursor for DNA synthesis. Inhibition of TS leads to a depletion of the intracellular dTTP pool, which in turn disrupts DNA replication and repair, ultimately leading to cell death. While direct evidence for TS inhibition by the monophosphate of 5-(2,2-Difluorovinyl)-2'-deoxyuridine is not available, it remains a plausible mechanism of action contributing to its biological activity.

Cell Cycle Perturbations Induced by Nucleoside Analogues

While specific studies detailing the effects of 5-(2,2-Difluorovinyl)-2'-deoxyuridine on the cell cycle are not presently available, the impact of other nucleoside analogues provides a framework for its potential actions. Nucleoside analogues that interfere with DNA synthesis often induce perturbations in the cell cycle.

For instance, the incorporation of nucleoside analogues into DNA can trigger DNA damage response pathways. This can lead to the activation of cell cycle checkpoints, which are regulatory mechanisms that halt cell cycle progression to allow for DNA repair. A common outcome is an arrest in the S phase (the phase of DNA synthesis) or the G2 phase of the cell cycle, preventing the cell from proceeding to mitosis with damaged DNA. For example, the nucleoside analogue 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) has been shown to cause an accumulation of cells in the G2 phase.

It is conceivable that 5-(2,2-Difluorovinyl)-2'-deoxyuridine, if incorporated into DNA or if it disrupts the nucleotide pool by inhibiting thymidylate synthase, would similarly lead to cell cycle arrest, providing a potential mechanism for its observed activity against proliferating cells.

In Vitro Selectivity and Specificity Studies

The in vitro selectivity and specificity of a therapeutic agent are critical indicators of its potential efficacy and safety. Research has shown that 5-(2,2-Difluorovinyl)-2'-deoxyuridine exhibits notable selective activity. Specifically, the compound is reported to be active against herpes simplex virus type 1 (HSV-1) and tumor cells that have been transformed by the HSV-1 thymidine kinase gene. nih.gov

This finding is highly significant as it suggests that the compound's mechanism of action is dependent on the viral thymidine kinase. HSV-1 TK has a broader substrate specificity than human cellular TK and can efficiently phosphorylate certain nucleoside analogues that are poor substrates for the human enzyme. This differential phosphorylation is a classic example of targeted activation, where the drug is predominantly activated in virus-infected cells, leading to a selective antiviral effect with potentially lower toxicity to uninfected host cells.

While specific IC50 values for 5-(2,2-Difluorovinyl)-2'-deoxyuridine against a panel of different cell lines and viruses are not detailed in the available literature, the demonstrated activity against HSV-1 transformed cells provides a strong indication of its selective nature. For comparison, the related compound (E)-5-(2-bromovinyl)-2'-deoxyuridine (BVDU) shows high potency against cells transfected with the HSV-1 TK gene, with IC50 values in the nanomolar range, while being significantly less active against the parental cells lacking the viral enzyme.

Computational and Theoretical Chemistry Approaches to 5 2,2 Difluorovinyl 2 Deoxyuridine Research

Quantum Chemical Calculations for Structural and Electronic Properties

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the fundamental structural and electronic characteristics of a molecule. These methods are crucial for understanding the intrinsic properties of 5-(2,2-Difluorovinyl)-2'-deoxyuridine that govern its biological activity.

The three-dimensional structure (conformation) and the existence of different structural isomers (tautomers) are critical determinants of a drug's ability to interact with its biological target.

Conformation: The biological activity of nucleoside analogs is highly dependent on their conformation, particularly the pucker of the deoxyribose sugar ring and the orientation of the base relative to the sugar (the glycosidic torsion angle). Quantum chemical calculations can predict the most stable low-energy conformations of 5-(2,2-Difluorovinyl)-2'-deoxyuridine in different environments, such as in a vacuum or in a solvent. Understanding these preferred shapes is essential for predicting how the molecule will fit into an enzyme's active site.

Tautomerism: Tautomers are isomers that readily interconvert, most commonly through the migration of a proton. chemrxiv.org The uracil (B121893) base of 5-(2,2-Difluorovinyl)-2'-deoxyuridine can exist in different tautomeric forms, such as the biologically predominant diketo form and the less common enol forms. jst-ud.vn The relative stability of these tautomers can be calculated using quantum chemistry methods. The specific tautomeric form present can significantly affect the molecule's hydrogen bonding patterns, which is critical for its recognition by enzymes and for potential incorporation into nucleic acids. chemrxiv.org

Table 1: Common Tautomeric Forms of Uracil Derivatives

| Tautomer Name | Key Structural Feature | Relative Stability | Biological Relevance |

|---|---|---|---|

| Diketo | C=O groups at positions 2 and 4 | Most stable | Standard form for Watson-Crick base pairing |

| 2-hydroxy-4-keto | Enol group at position 2 | Less stable | Can alter base-pairing properties |

| 2-keto-4-hydroxy | Enol group at position 4 | Less stable | Can alter base-pairing properties |

| Dihydroxy | Enol groups at positions 2 and 4 | Least stable | Rarely observed under physiological conditions |

Molecular Electrostatic Potential (MEP) surface analysis is a computational method used to visualize the charge distribution of a molecule and predict how it will interact with other molecules. researchgate.net The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack). researchgate.netresearchgate.net

For 5-(2,2-Difluorovinyl)-2'-deoxyuridine, the MEP surface would highlight:

Negative Regions: Concentrated around the oxygen atoms of the carbonyl groups and the fluorine atoms of the difluorovinyl group. These areas are potential sites for hydrogen bonding with amino acid residues in an enzyme's active site.

Positive Regions: Located around the hydrogen atoms of the sugar moiety and the N-H group of the uracil ring.

This analysis is invaluable for understanding non-covalent interactions and predicting the molecule's reactivity and binding orientation with its biological targets. researchgate.net

Molecular Docking and Dynamics Simulations for Ligand-Protein Interactions

Molecular docking and molecular dynamics (MD) are computational techniques used to simulate the interaction between a small molecule (ligand) and a protein. jneonatalsurg.com These methods are essential for predicting binding affinity and understanding the stability of the ligand-protein complex. mdpi.com

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a protein target to form a stable complex. jneonatalsurg.com For 5-(2,2-Difluorovinyl)-2'-deoxyuridine, a key potential target is Thymidylate Synthase (TS), an enzyme crucial for DNA synthesis. nih.govnih.gov Docking simulations can predict how the molecule fits into the TS active site and estimate its binding affinity (often expressed as a docking score or binding energy). researchgate.net Other potential targets, such as viral or cellular kinases, can also be investigated using this method.

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be performed to study the behavior of the ligand-protein complex over time. genominfo.org These simulations provide insights into the stability of the binding pose, the flexibility of the protein and ligand, and the thermodynamic properties of the interaction, such as the binding free energy.

Table 2: Hypothetical Binding Prediction Data for 5-(2,2-Difluorovinyl)-2'-deoxyuridine

| Target Enzyme | Docking Score (kcal/mol) | Predicted Binding Free Energy (MM/GBSA, kcal/mol) | Key Interacting Residues (Predicted) |

|---|---|---|---|

| Thymidylate Synthase (Human) | -8.5 | -45.2 | Cys195, Arg50, Asn229 |

| Herpes Simplex Virus 1 Thymidine (B127349) Kinase | -7.9 | -38.7 | Arg176, Tyr101 |

| Vaccinia Virus Thymidine Kinase | -7.2 | -35.1 | Asp172, Phe175 |

A primary goal of docking and MD simulations is to identify the specific molecular interactions that stabilize the ligand in the enzyme's active site. For an inhibitor of Thymidylate Synthase, these interactions typically include:

Hydrogen Bonds: The carbonyl oxygens and ring nitrogens of the uracil moiety can form hydrogen bonds with backbone and side-chain atoms of active site residues.

Hydrophobic Interactions: The difluorovinyl group and parts of the uracil and sugar rings can engage in hydrophobic interactions with nonpolar residues.

Covalent Interactions: Some inhibitors of TS are mechanism-based, forming a covalent bond with a key cysteine residue in the active site. nih.gov Computational models can help elucidate the geometry and electronic requirements for such a bond to form.

By detailing these interactions, researchers can understand the basis of the inhibitor's potency and selectivity, providing a rational basis for designing improved analogs.

Reaction Mechanism Modeling

For inhibitors that act by participating in the enzyme's catalytic cycle, computational methods can be used to model the reaction mechanism. Thymidylate Synthase catalyzes the methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP). nih.gov Inhibitors like the active metabolite of 5-fluorouracil (B62378) (FdUMP) act by forming a stable covalent complex within this cycle. nih.gov

Using combined quantum mechanics/molecular mechanics (QM/MM) methods, researchers can model the enzymatic reaction involving the phosphorylated form of 5-(2,2-Difluorovinyl)-2'-deoxyuridine. In these models, the reacting species (the inhibitor and key active site residues) are treated with high-level quantum mechanics, while the rest of the protein is treated with more computationally efficient molecular mechanics. This approach allows for the study of bond-breaking and bond-forming events, the characterization of transition states, and the calculation of activation energies for different steps in the inhibitory mechanism. Such studies are critical for understanding precisely how the difluorovinyl group contributes to the molecule's mechanism of action.

Table of Mentioned Compounds

| Compound Name |

|---|

| 5-(2,2-Difluorovinyl)-2'-deoxyuridine |

| 5-fluorouracil (5-FU) |

| 5-fluoro-2'-deoxyuridine (B1346552) 5'-monophosphate (FdUMP) |

| deoxyuridine monophosphate (dUMP) |

Density Functional Theory (DFT) Studies on Difluoromethylenation Reactions

The synthesis of 5-(2,2-difluorovinyl)-2'-deoxyuridine involves a crucial difluoromethylenation step to introduce the key difluorovinyl moiety at the 5-position of the uracil ring. Density Functional Theory (DFT) has proven to be a powerful method for elucidating the mechanisms of complex organic reactions, including those used in the synthesis of this compound.

While specific DFT studies on the difluoromethylenation of 5-formyluracil (B14596) to produce the difluorovinyl group are not extensively available in the public domain, the principles of DFT can be applied to understand the plausible reaction pathways, such as a Wittig-type reaction. DFT calculations can provide detailed information about the transition state geometries, activation energies, and reaction thermodynamics. nih.govresearchgate.net

Key aspects that can be investigated using DFT include:

Reaction Mechanism: DFT can be used to model the step-by-step mechanism of the difluoromethylenation reaction, identifying key intermediates and transition states. This allows for a detailed understanding of how the carbon-carbon double bond is formed and the role of the fluorinating agent.

Stereoselectivity: In cases where stereoisomers can be formed, DFT calculations can predict the most likely stereochemical outcome by comparing the energies of the different transition states leading to each isomer.

Reagent and Catalyst Design: By understanding the electronic and steric factors that influence the reaction, DFT can guide the selection or design of more efficient and selective reagents and catalysts for the difluoromethylenation process.

| Parameter | Description | Hypothetical Value (kcal/mol) |

|---|---|---|

| Activation Energy (Ea) | The energy barrier that must be overcome for the reaction to occur. | 15-25 |

| Reaction Enthalpy (ΔH) | The net change in heat content during the reaction. | -10 to -20 |

| Gibbs Free Energy (ΔG) | The overall thermodynamic driving force of the reaction. | -15 to -25 |

Simulation of Enzyme-Catalyzed Transformations

The biological activity of 5-(2,2-difluorovinyl)-2'-deoxyuridine is intrinsically linked to its interaction with target enzymes, most notably thymidylate synthase (TS). nih.govwikipedia.org Computational simulations, particularly molecular dynamics (MD) and quantum mechanics/molecular mechanics (QM/MM) methods, are pivotal in understanding these intricate enzyme-catalyzed transformations.

MD simulations can model the dynamic behavior of the enzyme-inhibitor complex over time, providing insights into the conformational changes that occur upon binding. wustl.eduresearchgate.net This can reveal how the inhibitor is accommodated within the active site and the key amino acid residues involved in the interaction.

QM/MM methods offer a more detailed view of the chemical reactions that may occur within the enzyme's active site. By treating the inhibitor and the immediate active site residues with quantum mechanics and the rest of the protein with molecular mechanics, these simulations can model the covalent bond formation between the inhibitor and the enzyme, a known mechanism for some thymidylate synthase inhibitors. nih.gov

Key research findings from simulations of related fluoropyrimidine inhibitors with thymidylate synthase include:

Identification of the covalent bond formation between the 6-position of the uracil ring and a cysteine residue in the active site. nih.gov

Elucidation of the role of the cofactor, N5,N10-methylenetetrahydrofolate, in stabilizing the enzyme-inhibitor complex.

Understanding the conformational changes in the enzyme that are necessary for catalysis and inhibition.

| Amino Acid Residue | Type of Interaction | Potential Role |

|---|---|---|

| Cys198 | Covalent Bonding | Forms a covalent adduct with the inhibitor. |

| Arg50 | Hydrogen Bonding | Stabilizes the phosphate group of the nucleotide. |

| Asn229 | Hydrogen Bonding | Interacts with the uracil ring. |

| Tyr261 | Hydrophobic Interaction | Contributes to the binding of the pyrimidine (B1678525) ring. |

Virtual Screening and Rational Design of Novel Analogues

Computational chemistry plays a crucial role in the discovery and development of new drugs through virtual screening and rational design. These approaches can be applied to 5-(2,2-difluorovinyl)-2'-deoxyuridine to identify novel analogues with improved potency, selectivity, or pharmacokinetic properties.

Virtual Screening involves the computational screening of large libraries of chemical compounds to identify those that are likely to bind to a specific biological target, in this case, thymidylate synthase. This process typically involves:

Target Preparation: Creating a 3D model of the target enzyme, often based on a crystal structure.

Ligand Library Preparation: Assembling a database of small molecules to be screened.

Molecular Docking: Computationally predicting the binding mode and affinity of each ligand in the library to the active site of the enzyme.

Scoring and Ranking: Ranking the ligands based on their predicted binding affinity and other properties to prioritize them for experimental testing.

Rational Design , on the other hand, involves the design of new molecules based on a detailed understanding of the structure and function of the target enzyme. This approach can be used to modify the structure of 5-(2,2-difluorovinyl)-2'-deoxyuridine to enhance its interaction with thymidylate synthase. For example, computational modeling can be used to:

Identify regions of the molecule that can be modified to improve binding affinity.

Predict the effect of chemical modifications on the compound's solubility and other physicochemical properties.

Design analogues that are less susceptible to metabolic degradation.

Recent studies on other nucleoside analogues have successfully employed these techniques to design potent inhibitors of various enzymes. semanticscholar.org Free energy perturbation (FEP) calculations, for instance, have been used to predict the binding affinities of novel 5'-substituted analogs of 5-fluoro-2'-deoxyuridine monophosphate (FdUMP) to thymidylate synthase, guiding the synthesis of compounds with improved activity. nih.gov

| Computational Method | Application | Expected Outcome |

|---|---|---|

| Molecular Docking | Predicting binding modes and affinities of virtual compounds. | Identification of potential new inhibitors from large databases. |

| Molecular Dynamics (MD) | Simulating the dynamic behavior of the enzyme-inhibitor complex. | Understanding the stability and conformational changes upon binding. |

| Free Energy Perturbation (FEP) | Calculating the relative binding affinities of different analogues. | Prioritization of synthetic targets with potentially higher potency. |

| Quantitative Structure-Activity Relationship (QSAR) | Developing models that correlate chemical structure with biological activity. | Prediction of the activity of unsynthesized analogues. |

Broader Context: Nucleoside Analogue Research Landscape and 5 2,2 Difluorovinyl 2 Deoxyuridine

Comparison with Other Prominent Deoxyuridine Analogues

The functional role of 5-(2,2-Difluorovinyl)-2'-deoxyuridine as an antiviral agent is best understood in comparison to other 5-substituted deoxyuridine analogues, which are primarily utilized as research tools for monitoring DNA synthesis and cell proliferation.

5-Bromodeoxyuridine (BrdU) and its Research Applications

5-Bromo-2'-deoxyuridine (BrdU) is a synthetic analogue of thymidine (B127349) where the methyl group at the 5-position is replaced by a bromine atom. cytologicsbio.com For decades, BrdU has been a cornerstone for studying cell proliferation. nih.gov When introduced to living cells, BrdU is incorporated into newly synthesized DNA during the S phase of the cell cycle. biocompare.com This incorporated BrdU can then be detected using specific monoclonal antibodies, allowing for the identification and quantification of cells that were actively dividing. cytologicsbio.combiocompare.com

The primary limitation of the BrdU method is the requirement for DNA denaturation. nih.govsigmaaldrich.com The anti-BrdU antibody can only access the incorporated BrdU when the DNA is in a single-stranded state. aatbio.com This necessitates harsh treatments, such as exposure to acid or heat, which can damage the sample's structure, disrupt other cellular epitopes, and complicate protocols, especially those involving the simultaneous detection of other markers. nih.govfishersci.com

5-Ethynyl-2'-deoxyuridine (B1671113) (EdU) for DNA Synthesis Tracking

5-Ethynyl-2'-deoxyuridine (EdU) is a more recent thymidine analogue that has become a popular alternative to BrdU for assaying DNA synthesis. nih.govmerckmillipore.com EdU contains a small, biologically inert ethynyl (B1212043) group at the 5-position. thermofisher.com Like BrdU, it is incorporated into DNA during active synthesis. merckmillipore.com

The key advantage of EdU lies in its detection method, which is based on a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry". thermofisher.comthermofisher.com The ethynyl group on the incorporated EdU reacts with a fluorescently-labeled azide in a highly specific and efficient covalent reaction. merckmillipore.com Because the fluorescent azide is small, it can readily access the DNA without the need for harsh denaturation steps. fishersci.comthermofisher.com This results in a faster, more sensitive, and more reproducible assay that preserves cellular morphology and is highly compatible with multiplexing, such as co-staining for other intracellular or surface markers. fishersci.comthermofisher.comyoutube.com

5-Vinyl-2'-deoxyuridine (5-VdU) as a DNA Synthesis Monitoring Agent

5-Vinyl-2'-deoxyuridine (5-VdU) represents a further refinement in DNA synthesis monitoring, offering an alternative to both BrdU and EdU. It is a thymidine analogue that gets incorporated into replicating DNA. The vinyl group of 5-VdU can be detected via a copper-free click chemistry reaction, specifically an inverse electron-demand Diels-Alder (IEDDA) reaction with a tetrazine-conjugated fluorescent dye. This circumvents the use of a copper catalyst, which can be toxic to cells and can quench the fluorescence of certain proteins like GFP. researchgate.net This makes 5-VdU particularly useful for experiments in living cells or in systems where copper toxicity is a concern.

| Analogue | Structure Feature | Detection Method | Key Advantage | Key Disadvantage |

|---|---|---|---|---|

| 5-Bromodeoxyuridine (BrdU) | 5-Bromo group | Antibody-based (Immunocytochemistry) | Well-established, non-radioactive. cytologicsbio.combiocompare.com | Requires harsh DNA denaturation. sigmaaldrich.comaatbio.com |

| 5-Ethynyl-2'-deoxyuridine (EdU) | 5-Ethynyl group | Copper-catalyzed click chemistry (CuAAC) | No denaturation needed; fast, sensitive, and compatible with multiplexing. fishersci.comthermofisher.com | Copper catalyst can be toxic to cells. researchgate.net |

| 5-Vinyl-2'-deoxyuridine (5-VdU) | 5-Vinyl group | Copper-free click chemistry (IEDDA) | Avoids copper-induced toxicity; suitable for live-cell imaging. | Newer method, less established than BrdU/EdU. |

Other Halogenated and Alkylated Deoxyuridines

Beyond the analogues used for proliferation assays, a number of other 5-substituted deoxyuridines have been investigated, primarily for their therapeutic potential.

(E)-5-(2-Bromovinyl)-2'-deoxyuridine (BVDU): This compound is a potent and selective antiviral agent, particularly against herpes simplex virus type 1 (HSV-1) and varicella-zoster virus (VZV). nih.govoup.compnas.org Its selectivity stems from its preferential phosphorylation by the viral thymidine kinase.

5-(2-Chloroethyl)-2'-deoxyuridine (B1202116) (CEDU): CEDU is another selective inhibitor of HSV-1 replication. nih.gov Its mechanism involves phosphorylation by the viral kinase to its triphosphate form, which then inhibits the viral DNA polymerase. nih.gov It is noted for being a potent gene mutagen with little clastogenic activity. oup.comnih.gov

5-Iodo-2'-deoxyuridine (IdU): One of the earlier nucleoside analogues, IdU (also known as Idoxuridine) has been used as an antiviral agent against herpes simplex virus. tcichemicals.commedchemexpress.com It is also utilized in cancer research as a radiosensitizer. sigmaaldrich.commpbio.com

5-Chloro-2'-deoxyuridine (CldU): Similar to IdU and BrdU, CldU can be incorporated into DNA and is used in research to study DNA replication dynamics, often in dual-labeling experiments with IdU to track replication fork progression. sigmaaldrich.comnih.gov

These compounds, much like 5-(2,2-Difluorovinyl)-2'-deoxyuridine, were primarily developed as antiviral or antineoplastic agents, contrasting with the primary application of BrdU, EdU, and 5-VdU as biochemical tools.

Evolution of Nucleoside Analogues for Research Purposes

The development of nucleoside analogues has a rich history, evolving from early therapeutic agents to highly specific probes for interrogating complex biological processes. nih.govresearchgate.net

From Early Antiviral Agents to Advanced Biochemical Probes

The journey of nucleoside analogue research began in the mid-20th century, leading to the discovery of compounds with significant biological activity. mdpi.com Early examples like 5-Iodo-2'-deoxyuridine were among the first to be identified as effective antiviral agents. tcichemicals.com This initial success spurred the synthesis and evaluation of a vast library of modified nucleosides, leading to the development of crucial drugs for treating infections caused by herpesviruses, HIV, and hepatitis B virus. nih.govmdpi.com

These first-generation analogues functioned primarily by being incorporated into the growing viral DNA chain, causing chain termination, or by inhibiting viral polymerases. nih.gov The focus was on achieving therapeutic selectivity by exploiting virus-specific enzymes, such as viral thymidine kinase, for activation. nih.gov

Over time, the unique properties of these molecules were repurposed for basic research. The principle of incorporating a modified nucleoside into DNA for therapeutic effect was adapted to create tools for detection. BrdU was a prime example of this transition, moving from a potential therapeutic to a standard laboratory reagent for labeling proliferating cells. cytologicsbio.com The subsequent development of EdU and 5-VdU marks a further evolution, where the modifications—the ethynyl and vinyl groups—were designed not for a therapeutic effect but specifically to enable highly efficient and gentle detection via click chemistry. This shift reflects a broader trend in the field: the rational design of nucleoside analogues as sophisticated biochemical probes to visualize and quantify fundamental cellular processes like DNA replication with increasing precision and minimal perturbation. nih.gov

Strategies for Overcoming Biological Barriers in Analog Design

A significant hurdle in the development of nucleoside analogues, including 5-(2,2-Difluorovinyl)-2'-deoxyuridine, is overcoming various biological barriers that can limit their efficacy. These barriers include poor membrane permeability, metabolic instability, and inefficient phosphorylation to the active triphosphate form. To address these challenges, researchers have devised several innovative strategies.

Prodrug Approaches: One of the most successful strategies is the development of prodrugs, which are inactive or less active precursors that are metabolized into the active drug within the body. This approach can enhance the lipophilicity of a nucleoside analogue, thereby improving its absorption and cellular uptake. A notable example is the ProTide (pro-nucleotide) technology, which masks the phosphate group of a nucleotide analogue with an aromatic group and an amino acid ester. This modification allows the compound to bypass the initial, often inefficient, phosphorylation step and release the active monophosphate form inside the cell. frontiersin.orgnih.gov While specific ProTide formulations of 5-(2,2-Difluorovinyl)-2'-deoxyuridine are not yet widely documented, this strategy holds considerable promise for enhancing its therapeutic potential.

Targeting Nucleoside Transporters: The entry of most nucleoside analogues into cells is mediated by specific membrane transport proteins known as nucleoside transporters (NTs). nih.govfrontiersin.org There are two major families of NTs: the equilibrative nucleoside transporters (ENTs) and the concentrative nucleoside transporters (CNTs). nih.govfrontiersin.org Understanding the interaction of a nucleoside analogue with these transporters is crucial for predicting its cellular uptake and, consequently, its biological activity. nih.gov Strategies in analogue design can involve modifying the structure of the nucleoside to enhance its affinity for specific transporters that are highly expressed in target cells, such as cancer cells. nih.gov

Nanoparticle-Based Delivery Systems: The use of nanoparticles as drug delivery systems offers another promising avenue for overcoming biological barriers. nih.gov Encapsulating nucleoside analogues within nanoparticles can protect them from enzymatic degradation in the bloodstream, improve their solubility, and facilitate their targeted delivery to specific tissues or cells. This approach can also enhance the cellular uptake of the drug, leading to higher intracellular concentrations and improved therapeutic outcomes.

| Strategy | Mechanism of Action | Potential Advantages for 5-(2,2-Difluorovinyl)-2'-deoxyuridine |

| Prodrugs (e.g., ProTide) | Chemical modification to enhance lipophilicity and bypass initial phosphorylation. frontiersin.orgnih.gov | Improved oral bioavailability, increased intracellular concentration of the active form. |

| Targeting Nucleoside Transporters | Structural modification to increase affinity for specific transporters. nih.gov | Enhanced uptake into target cells, potentially leading to greater efficacy. |

| Nanoparticle Delivery | Encapsulation to protect from degradation and facilitate targeted delivery. nih.gov | Increased stability, improved solubility, and targeted delivery to diseased tissues. |

Future Prospects for Difluorovinyl-Modified Nucleosides in Chemical Biology

The unique chemical properties of the difluorovinyl group suggest a promising future for nucleosides modified with this moiety, extending beyond their direct therapeutic applications and into the realm of chemical biology. The strong electronegativity and chemical reactivity of the 2,2-difluorovinyl group open up possibilities for these compounds to act as probes and tools to study biological processes.

Bioorthogonal Chemistry: One of the most exciting future directions lies in the application of difluorovinyl-modified nucleosides in bioorthogonal chemistry. This field involves the use of chemical reactions that can occur within living systems without interfering with native biochemical processes. acs.orgnih.gov The vinyl group in these modified nucleosides could potentially be utilized in bioorthogonal ligation reactions, such as the inverse-electron-demand Diels-Alder (IEDDA) reaction. acs.org This would allow for the specific labeling and tracking of DNA or RNA in living cells, providing invaluable insights into nucleic acid metabolism, localization, and dynamics. For instance, 5-(2,2-Difluorovinyl)-2'-deoxyuridine, once incorporated into DNA, could be tagged with a fluorescent probe via a bioorthogonal reaction, enabling the visualization of DNA replication and repair processes in real-time.

Development of Novel Therapeutic Agents: The exploration of difluorovinyl-modified nucleosides as therapeutic agents is still in its early stages. The initial findings of anti-HSV-1 and anti-tumor activity for 5-(2,2-Difluorovinyl)-2'-deoxyuridine warrant further investigation into its mechanism of action and spectrum of activity. Future research could focus on synthesizing and evaluating a broader range of difluorovinyl-modified nucleosides to identify compounds with enhanced potency and selectivity against various viral and cancer targets. The insights gained from these studies could lead to the development of a new class of antiviral and anticancer drugs with novel mechanisms of action.

Future Research Directions and Unexplored Avenues for 5 2,2 Difluorovinyl 2 Deoxyuridine

The nucleoside analog 5-(2,2-Difluorovinyl)-2'-deoxyuridine has demonstrated notable biological activity, particularly against herpes simplex virus type 1 (HSV-1) and tumor cells. nih.gov However, to fully unlock its potential as a research tool or therapeutic lead, several avenues of investigation remain to be explored. The following sections outline key future research directions that could significantly advance our understanding and application of this compound.

Q & A

Q. What synthetic methodologies are recommended for 5-(2,2-Difluorovinyl)-2'-deoxyuridine?

The synthesis of fluorinated nucleoside analogues typically involves multi-step reactions. For example, 5-substituted 2'-deoxyuridine derivatives can be synthesized via:

- Oxidation : Using 2'-iodoxybenzoic acid in acetonitrile at 80°C to introduce reactive intermediates .

- Cross-coupling : Palladium-catalyzed Suzuki-Miyaura reactions with boronic acids (e.g., 5-(dimethoxymethyl)-2-fluorobenzaldehyde derivatives) to introduce vinyl or aromatic substituents .

- Deprotection : Tetrabutylammonium fluoride (TBAF) or trimethylsilyl bromide (TMSBr) to remove protecting groups .

Key challenges include optimizing reaction yields (e.g., 32–91% in cross-coupling steps) and ensuring regioselectivity for fluorovinyl substitution .

Q. What safety protocols are critical when handling 5-(2,2-Difluorovinyl)-2'-deoxyuridine?

- Personal Protective Equipment (PPE) : Impermeable gloves, lab coats, and eye protection are mandatory. Glove material compatibility must be verified due to potential chemical permeation .

- Storage : Store in a cool, dry environment, separate from incompatible substances. Follow OSHA HCS guidelines for labeling and hazard communication .

- Emergency Measures : In case of skin contact, wash immediately with soap and water. For inhalation, seek medical attention .

Q. How does the fluorovinyl group influence the compound's stability and reactivity?

The 2,2-difluorovinyl group enhances metabolic stability by resisting enzymatic degradation (e.g., via thymidine phosphorylase). This is critical for improving bioavailability in antiviral applications. Structural analyses (e.g., NMR, X-ray crystallography) can confirm regiochemistry and electronic effects of fluorine substitution .

Advanced Research Questions

Q. How can researchers design experiments to evaluate antiviral activity?

- In Vitro Assays : Use viral replication assays (e.g., plaque reduction in HSV-1 or CMV-infected cells) to measure EC₅₀ values. Include controls like acyclovir or ganciclovir for comparison .

- Mechanistic Studies : Assess inhibition of viral DNA polymerase via competitive binding assays. Monitor incorporation into viral DNA using radiolabeled nucleotides .

- Cytotoxicity : Test in uninfected cells (e.g., Vero or HEK293) to determine selectivity indices (CC₅₀/EC₅₀) .

Q. How to resolve contradictions in reported metabolic stability data for fluorinated nucleosides?

- Variable Sources : Differences in cell lines (e.g., hepatic vs. intestinal microsomes) or assay conditions (pH, cofactors) can alter results. Standardize protocols using guidelines from the International Council for Harmonisation (ICH) .

- Structural Analysis : Compare metabolic degradation pathways (e.g., via LC-MS) to identify if fluorovinyl positioning affects enzyme recognition .

Q. What advanced analytical techniques validate the purity and structure of 5-(2,2-Difluorovinyl)-2'-deoxyuridine?

- Chromatography : Reverse-phase HPLC with UV detection (λ = 260 nm) to assess purity (>98%) .

- Spectroscopy : ¹⁹F NMR to confirm fluorovinyl regiochemistry and ¹H/¹³C NMR for sugar moiety conformation .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 289.08) .

Q. What theoretical frameworks guide the design of fluorinated nucleoside analogues?

- Structure-Activity Relationships (SAR) : Link fluorovinyl hydrophobicity to enhanced membrane permeability using logP calculations .

- Enzyme-Substrate Modeling : Molecular docking (e.g., AutoDock Vina) to predict interactions with viral polymerases, validated by kinetic inhibition assays .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten